[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 1,2-dimethyl-
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Overview
Description
1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one is a heterocyclic compound that belongs to the class of triazoloisoquinolines
Preparation Methods
The synthesis of 1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one typically involves a multi-step process. One efficient method is the copper-catalyzed three-component domino protocol. This method uses o-halogenated benzohydrazides, aldehydes, and nitriles as starting materials. The process involves sequential selective condensation, copper-catalyzed intermolecular C-arylation, and bicyclization . This method is advantageous as it avoids the use of ligands and anaerobic conditions, making it more practical for industrial applications.
Chemical Reactions Analysis
1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as NaOCl and MnO2.
Reduction: Reduction reactions can be carried out using agents like NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include NaOCl for oxidation and NaBH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used in the design of drugs due to its potential biological activity.
Materials Science: This compound can be used in the development of light-emitting materials for OLED devices.
Chemical Research: It serves as a building block for synthesizing other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one can be compared with other similar compounds such as:
[1,2,4]Triazolo[1,5-a]pyridines: These compounds have similar structural features and are used in drug design.
Tetrazolo[1,5-b][1,2,4]triazines: These compounds are known for their high nitrogen content and thermal stability.
The uniqueness of 1,2-Dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52997-85-0 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1,2-dimethyl-[1,2,4]triazolo[1,5-b]isoquinolin-5-one |
InChI |
InChI=1S/C12H11N3O/c1-8-13-15-11(14(8)2)7-9-5-3-4-6-10(9)12(15)16/h3-7H,1-2H3 |
InChI Key |
SIQKAFCNPAUROP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC3=CC=CC=C3C2=O)N1C |
Origin of Product |
United States |
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